![molecular formula C4H11NO2 B2796738 3-Aminobutane-1,2-diol CAS No. 86187-77-1](/img/structure/B2796738.png)
3-Aminobutane-1,2-diol
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Overview
Description
3-Aminobutane-1,2-diol is a chemical compound with the molecular formula C4H11NO2 . It is a derivative of glycerol, where one of the hydroxyl groups has been replaced by an amino group . It is used as a hydrogen bond donor (HBD) in the design of deep eutectic solvents .
Synthesis Analysis
The synthesis of 3-Aminobutane-1,2-diol can be achieved through a chemoenzymatic catalysis process . A benzaldehyde lyase is engineered to couple 3-hydroxypropanal and formaldehyde. A carbonyl reductase and a transaminase are then identified to catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one . This process represents a significant advancement in the valorization of C1 compounds in a cheap and environment-friendly way .
Molecular Structure Analysis
The molecular structure of 3-Aminobutane-1,2-diol consists of a butane chain with an amino group attached to the third carbon and hydroxyl groups attached to the first and second carbons . The molecule is chiral, meaning it has a non-superimposable mirror image .
Scientific Research Applications
Deep Eutectic Solvent (DES) Design
3-Aminobutane-1,2-diol serves as a hydrogen bond donor (HBD) in the design of a new deep eutectic solvent (DES) . In this novel mixture, choline chloride acts as the hydrogen bond acceptor (HBA). DESs are eco-friendly alternatives to volatile organic solvents, and this specific DES demonstrates synthetic usefulness .
Organolithium Chemistry
The chirality of 3-Aminobutane-1,2-diol, with its basic primary amino group, is currently under investigation. It plays a crucial role in organolithium chemistry. Notably, this compound facilitates room-temperature n-butyllithium addition under air to carbonyl compounds and benzyl chloride. In some cases, it enables the synthesis of tertiary alcohols with high conversion rates and isolated yields, making it a green alternative to traditional methods .
Atom-Economic Synthesis
3-Aminobutane-1,2-diol contributes to atom-economic synthesis. For instance, it can be used in the creation of a new benzaldehyde lyase, which enables the efficient synthesis of chiral compounds .
Chemo-Enzymatic Synthesis
In chemo-enzymatic synthesis, 3-Aminobutane-1,2-diol plays a role as a C1 source. It helps overcome limitations in the supply of 1,2,4-butanetriol and 2-aminobutane-1,4-diol. These compounds are valuable but challenging to synthesize under harsh conditions. Leveraging 3-Aminobutane-1,2-diol offers a more sustainable approach .
Green Chemistry
As part of the broader trend toward green chemistry, 3-Aminobutane-1,2-diol contributes to the development of environmentally friendly alternatives to traditional volatile organic compounds (VOCs). Its use aligns with the principles of sustainability and safety for laboratory operators .
Safety And Hazards
Future Directions
The chirality of 3-Aminobutane-1,2-diol, bearing an interesting basic primary amino group, is an intriguing feature currently under investigation for further exploitation . Its use in the design of new deep eutectic solvents suggests potential applications in various fields, including drug delivery, electrochemistry, material design, extractions, and organic reactions .
properties
IUPAC Name |
3-aminobutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXMWOWMBOMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutane-1,2-diol |
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